molecular formula C16H18N2O2S B2970252 Furan-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421450-06-7

Furan-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No. B2970252
CAS RN: 1421450-06-7
M. Wt: 302.39
InChI Key: OSFWJOJECKTPCD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The furan ring, pyridine ring, and piperidine ring would all contribute to the overall structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel and efficient catalyst-free, one-pot synthesis method for polysubstituted furans has been developed, indicating the versatility of furan derivatives in heterocyclic chemistry. This methodology highlights the potential of Furan-2-yl derivatives for synthesizing complex organic structures through multicomponent reactions (Damavandi, Sandaroos, & Pashirzad, 2012).
  • Microwave-assisted synthesis provides a green chemistry approach for producing novel pyrazoline derivatives, including those with a Furan-2-yl moiety. This method offers advantages in yield, environmental friendliness, and reaction time over conventional methods (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Biological Evaluation and Docking Studies

  • The synthesized Furan-2-yl derivatives exhibit promising anti-inflammatory and antibacterial activities, demonstrating the compound's potential as a lead for developing new therapeutic agents. Molecular docking studies further support their role as molecular templates for enhancing anti-inflammatory activity (Ravula et al., 2016).

Potential Applications in Material Science

  • The compound has shown effectiveness as a corrosion inhibitor for mild steel in acidic media, suggesting its application in protecting industrial materials from corrosion. This application is particularly relevant in the context of reducing maintenance costs and extending the lifespan of metal-based infrastructure (Singaravelu & Bhadusha, 2022).

Catalysis and Polymerization

  • Furan derivatives are utilized in the synthesis of cyclopentenone derivatives through aza-Piancatelli rearrangement, highlighting their role in catalytic processes that lead to compounds with significant synthetic and industrial value (Reddy, Narasimhulu, Lakshumma, Reddy, & Yadav, 2012).

Analytical and Spectral Studies

  • Analytical and spectral studies of Furan ring-containing organic ligands have been conducted, revealing the structural and electronic characteristics of these compounds. Such studies are essential for the development of new materials and for understanding the reactivity and properties of furan derivatives (Patel, 2020).

properties

IUPAC Name

furan-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(14-4-3-11-20-14)18-9-6-13(7-10-18)12-21-15-5-1-2-8-17-15/h1-5,8,11,13H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFWJOJECKTPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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